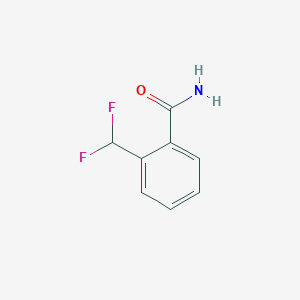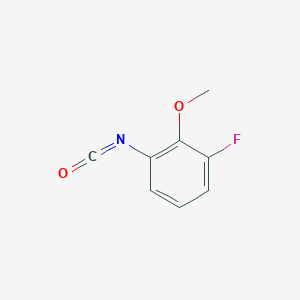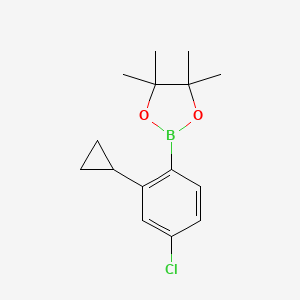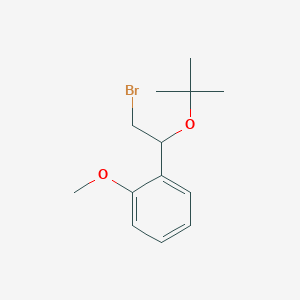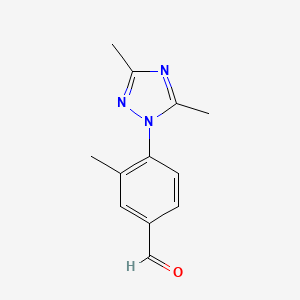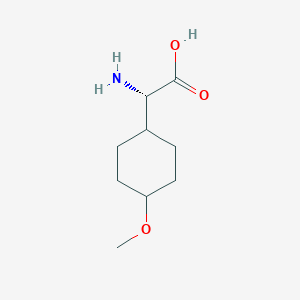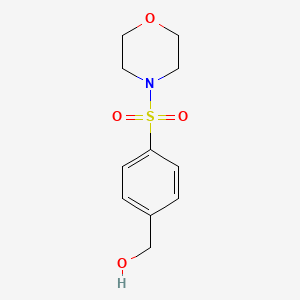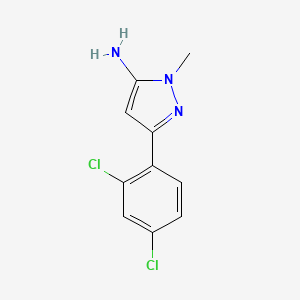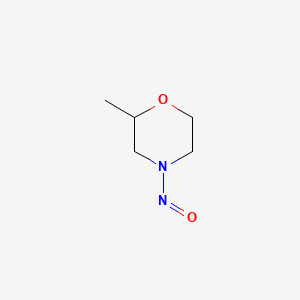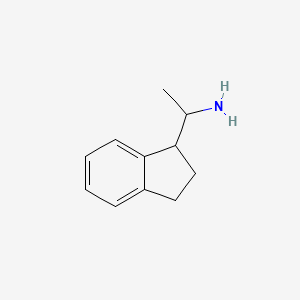
1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is an organic compound with the molecular formula C_11H_15N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-1-yl)ethanone. One common method is the reduction of the ketone using a reducing agent such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1H-inden-1-yl)ethanone: The ketone precursor of the amine.
2,3-dihydro-1H-indene: The parent hydrocarbon structure.
1-(2,3-dihydro-1H-inden-1-yl)methanamine: A related amine with a different alkyl chain length.
Uniqueness
1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is unique due to its specific structural features, including the indane core and the ethanamine side chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3 |
Clé InChI |
DLJPRXRMICOAPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC2=CC=CC=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



